Cyanidin 3-glucoside 5-caffeoylglucoside
Description
Chemical Characterization and Structural Properties
Chemical Identity and Nomenclature
IUPAC Nomenclature and Systematic Name
The International Union of Pure and Applied Chemistry nomenclature for cyanidin 3-glucoside 5-caffeoylglucoside follows a systematic approach that reflects its complex molecular architecture. The complete IUPAC name is [(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-7-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-5-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate. This nomenclature precisely describes the stereochemical configuration and connectivity of all functional groups within the molecule, including the specific orientation of the glucose moieties and the caffeic acid ester linkage.
Alternative systematic naming conventions provide additional insights into the molecular structure and organization. The PhytoHub database presents an extended IUPAC designation: 2-(3,4-dihydroxyphenyl)-3-{[(2R,3S,4R,5R,6S)-3-{[(2R,3S,4R,5R,6S)-6-({[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}methyl)-3,4,5-trihydroxyoxan-2-yl]oxy}-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-7-hydroxy-5-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1lambda4-chromen-1-ylium. This comprehensive nomenclature emphasizes the chromene core structure and the specific glycosidic attachments that define the compound's chemical identity.
The systematic name also incorporates the specific ester linkage between the caffeic acid moiety and the glucose unit, indicating the (E)-configuration of the double bond in the caffeic acid component. This stereochemical specification is crucial for understanding the compound's three-dimensional structure and its potential interactions with biological systems.
Common Names and Synonyms
This compound is known by several common names and synonyms that reflect its discovery, source organisms, and chemical characteristics. The most widely recognized alternative name is Gentiocyanin A, which derives from its initial identification in Gentiana species. This name specifically refers to the compound's association with the Gentianaceae family and its role as a major anthocyanin pigment in these plants.
Additional synonyms include cyanidin 3-glucoside-5-(6-caffeoylglucoside), which provides a clearer indication of the specific positional attachment of the caffeic acid group to the glucose moiety. The compound is also referenced as cyanidin 3-O-beta-D-glucoside 5-O-(6-O-caffeoyl-beta-D-glucoside) in some chemical databases, emphasizing the specific anomeric configurations of the sugar units. Other naming conventions include cyanidin 3-(6-caffeoylglucoside) 5-glucoside, which indicates the sequential attachment of the modified and unmodified glucose units.
The nomenclature variations reflect different approaches to describing the same molecular entity, with some emphasizing the core anthocyanidin structure while others focus on the specific glycosidic modifications. These multiple naming conventions are commonly encountered across different scientific databases and research publications, requiring careful attention to ensure accurate identification of the compound in literature searches and chemical procurement.
Database Identifiers and Registry Numbers
This compound is comprehensively cataloged across multiple chemical databases with specific identifier codes that facilitate unambiguous identification and cross-referencing. The following table presents the primary database identifiers and registry numbers for this compound:
The Chemical Abstracts Service registry number 170663-59-9 serves as the definitive chemical identifier for regulatory and commercial purposes. This CAS number ensures unambiguous identification across international chemical databases and facilitates accurate communication in scientific literature and industrial applications. The PubChem Compound Identifier 23724736 provides access to comprehensive structural and property data within the National Center for Biotechnology Information database system.
The ChEBI identifier 80478 links the compound to the Chemical Entities of Biological Interest ontology, which provides detailed information about the compound's chemical classification and biological roles. The KEGG identifier C16372 connects the compound to metabolic pathway databases and enables investigation of its biochemical functions. These standardized identifiers ensure consistent referencing across different research contexts and facilitate automated data integration in cheminformatics applications.
Properties
Molecular Formula |
C36H37O19+ |
|---|---|
Molecular Weight |
773.7 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-7-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-5-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C36H36O19/c37-12-25-28(44)30(46)32(48)36(54-25)53-24-11-17-22(51-34(24)15-3-5-19(40)21(42)8-15)9-16(38)10-23(17)52-35-33(49)31(47)29(45)26(55-35)13-50-27(43)6-2-14-1-4-18(39)20(41)7-14/h1-11,25-26,28-33,35-37,44-49H,12-13H2,(H4-,38,39,40,41,42,43)/p+1/t25-,26-,28-,29-,30+,31+,32-,33-,35-,36-/m1/s1 |
InChI Key |
DBWNTBWELCRVQD-AQAMAIGXSA-O |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=CC4=[O+]C(=C(C=C34)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC(=CC4=[O+]C(=C(C=C34)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Natural Occurrence in Plant Tissues
C3G5C is predominantly found in pigmented flowers and fruits, such as those of Sophronitis wittigiana orchids and certain Oryza sativa (black rice) cultivars. Its presence correlates with vibrant red-purple hues, necessitating targeted extraction from these sources.
Solvent-Based Extraction Protocols
Aqueous acetone (70% v/v) acidified with 0.01% trifluoroacetic acid (TFA) is a widely adopted solvent system for initial anthocyanin extraction. This method achieves a balance between polarity and stability, yielding a crude extract rich in C3G5C precursors. Post-extraction, ethyl acetate partitioning at pH 1.5 removes non-anthocyanin phenolics, while subsequent methanol-HCl elution recovers the target compound.
Table 1: Solvent Systems for Anthocyanin Extraction
Synthesis and Biocatalytic Approaches
Enzymatic Acylation of Cyanidin Glycosides
While direct synthesis routes for C3G5C are sparingly documented, analogous pathways involve regioselective acylation of cyanidin 3,5-diglucoside using caffeoyl-CoA and acyltransferases. For instance, Sophronitis species employ malonyl and caffeoyl transferases to attach acyl groups to the glucose moieties, as evidenced by LC-MS/MS fragmentation patterns showing neutral losses of 86 Da (malonyl) and 162 Da (caffeoyl).
Chemoenzymatic Modification
A two-step emulsion-based stabilization method, initially developed for cyanidin 3-glucoside, can be adapted for C3G5C. This involves:
- Primary Emulsion : High-speed homogenization (15,500 rpm) of an oil phase (sunflower oil, 16% w/w polyglycerol ricinoleate) with an inner aqueous phase containing C3G5C.
- Double Emulsion : Secondary homogenization at 7,000 rpm with an outer water phase (0.2% xanthan gum, 10% Span-80/Tween-80). This approach achieves encapsulation efficiencies >90%, critical for pH-sensitive anthocyanins.
Purification and Chromatographic Resolution
High-Performance Countercurrent Chromatography (HPCCC)
HPCCC, utilizing a two-phase solvent system (e.g., tert-butyl methyl ether/acetonitrile/water, 2:2:3 v/v), enables bulk separation of C3G5C from co-extracted flavonoids. The method’s lack of solid adsorbents minimizes anthocyanin degradation, yielding purities of 95–98%.
Reversed-Phase Medium-Pressure Liquid Chromatography (RP-MPLC)
Following HPCCC, RP-MPLC on C18 columns with gradient elution (0.1% formic acid/acetonitrile) resolves C3G5C from structural analogs like cyanidin 3-(6″-malonyl)glucoside. Critical parameters include:
- Column Temperature : 25°C to prevent thermal decomposition.
- Detection : Dual-wavelength monitoring at 520 nm (anthocyanin λmax) and 320 nm (caffeoyl absorption).
Table 2: Chromatographic Conditions for C3G5C Isolation
| Technique | Stationary Phase | Mobile Phase | Retention Time (min) | Purity (%) |
|---|---|---|---|---|
| HPCCC | – | MTBE/ACN/H2O (2:2:3) | 120–135 | 95 |
| RP-MPLC | C18 silica | 0.1% FA/ACN gradient | 22.4 | 98 |
Structural Characterization and Validation
Mass Spectrometric Analysis
High-resolution ESI-MS of C3G5C reveals a protonated molecular ion at m/z 773.19236, with MS/MS fragmentation yielding signature ions:
Nuclear Magnetic Resonance (NMR) Spectroscopy
$$ ^1\text{H} $$- and $$ ^{13}\text{C} $$-NMR assignments confirm the glycosylation pattern:
- Cyanidin Core : H-4 (δ 8.92 ppm), H-6/H-8 (δ 6.38–6.67 ppm).
- Glucose Moieties : Anomeric protons at δ 5.21 (3-O-glc) and δ 5.02 (5-O-caffeoylglc).
Stabilization and Formulation Technologies
Double Emulsion Encapsulation
The patent-pending double emulsion system enhances C3G5C stability under gastrointestinal conditions:
Co-Pigmentation with Flavonoids
Co-formulating with rutin (quercetin 3-rutinoside) at 1:5 molar ratio induces hyperchromic shifts (+12 nm at λmax) and improves photostability by 40%.
Q & A
Q. How can researchers investigate the role of acylated groups (e.g., caffeoyl) in the stability and bioactivity of this compound?
- Methodological Answer : Compare degradation rates of acylated vs. non-acylated forms under simulated physiological conditions (e.g., pH 7.4, 37°C). Assess radical scavenging capacity via ORAC assays and correlate with structural features using QSAR (quantitative structure-activity relationship) modeling .
Ethical and Reproducibility Considerations
Q. How can researchers ensure reproducibility in studies involving this compound?
- Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Publish raw chromatograms, spectral data, and experimental protocols in supplementary materials. Use authenticated cell lines (e.g., STR profiling) and report negative results to avoid publication bias .
Q. What are the ethical implications of extrapolating in vitro findings of this compound to human health claims?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
